![molecular formula C32H32N6O10 B2796627 Homo-PROTAC cereblon degrader 1 CAS No. 2244520-98-5](/img/structure/B2796627.png)
Homo-PROTAC cereblon degrader 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homo-PROTAC cereblon degrader 1, also known as OUN20985, is a highly potent and efficient cereblon (CRBN) degrader . It has minimal effects on IKZF1 and IKZF3 .
Molecular Structure Analysis
The molecular formula of Homo-PROTAC cereblon degrader 1 is C32H32N6O10 . The CAS Registry Number is 2244520-98-5 . The molecular weight is 660.63 .Wissenschaftliche Forschungsanwendungen
Cereblon (CRBN) Degradation
Homo-PROTAC Cereblon Degrader 1 is a highly potent and efficient Cereblon (CRBN) degrader . It has minimal effects on IKZF1 and IKZF3 , which are proteins involved in the regulation of immune response.
Protein Degradation Research
This compound is used in the development of degradation-inducing chemical probes for studying cereblon (CRBN) biology . It’s part of a rapidly growing area in drug discovery and development .
Selective Protein Knockdown
Small molecules that induce the targeted degradation of a given protein represent an important addition to the chemical probes toolbox . These compounds can achieve selective protein knockdown, providing an approach that is orthogonal to genetic knockdowns .
Antiproliferative Activity
It has superior antiproliferative activity in multiple metastatic cancer cell lines . This makes it a potential candidate for cancer treatment research.
Pomalidomide Resistance Study
Homo-PROTAC cereblon degrader 1 has no effects on the proliferation of different cell lines, prevents pomalidomide-induced degradation of IKZF1 and IKZF3, and antagonizes the effects of pomalidomide on multiple myeloma cells . This makes it useful in studying pomalidomide resistance in different multiple myeloma cells .
Efficacy in VHL-defective Cancer Cells
This compound can be efficacious in VHL-defective cancer cells . This opens up new avenues for research in treating cancers with VHL mutations.
Wirkmechanismus
Target of Action
The primary target of Homo-PROTAC Cereblon Degrader 1 is Cereblon (CRBN) . CRBN is a substrate receptor of the E3 ubiquitin ligase complex . It plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within the cell . The compound has minimal effects on IKZF1 and IKZF3 .
Mode of Action
Homo-PROTAC Cereblon Degrader 1 is a proteolysis-targeting chimera (PROTAC) . PROTACs are heterobifunctional molecules that consist of two ligands joined by a linker . One ligand recruits and binds a protein of interest (POI), in this case, CRBN, while the other recruits and binds an E3 ubiquitin ligase . Simultaneous binding of the POI and ligase by the PROTAC induces ubiquitylation of the POI and its subsequent degradation by the ubiquitin–proteasome system (UPS) . This catalytic-type mechanism of action distinguishes PROTACs from classical inhibitors .
Biochemical Pathways
The action of Homo-PROTAC Cereblon Degrader 1 affects the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for protein degradation in cells . By inducing the degradation of CRBN, the compound can modulate the levels of proteins that are regulated by CRBN, thus affecting the associated biochemical pathways .
Pharmacokinetics
As a protac, it is expected to have unique pharmacokinetic properties compared to traditional small molecule inhibitors . Therefore, they can have a prolonged effect even at low concentrations .
Result of Action
Homo-PROTAC Cereblon Degrader 1 leads to the degradation of CRBN . This can have various molecular and cellular effects depending on the role of CRBN in a particular cell type . For example, it has been shown to prevent pomalidomide-induced degradation of IKZF1 and IKZF3, and antagonize the effects of pomalidomide on multiple myeloma cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N6O10/c39-23-9-7-21(27(41)35-23)37-29(43)17-3-1-5-19(25(17)31(37)45)33-11-13-47-15-16-48-14-12-34-20-6-2-4-18-26(20)32(46)38(30(18)44)22-8-10-24(40)36-28(22)42/h1-6,21-22,33-34H,7-16H2,(H,35,39,41)(H,36,40,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPFLHBDVDLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N6O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homo-PROTAC cereblon degrader 1 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.